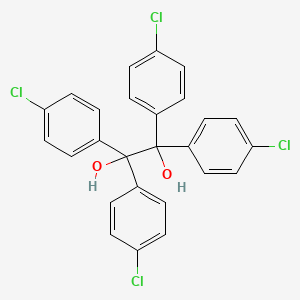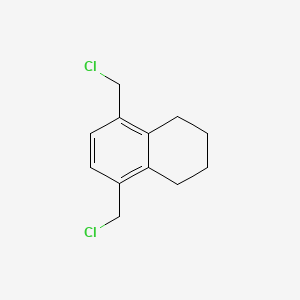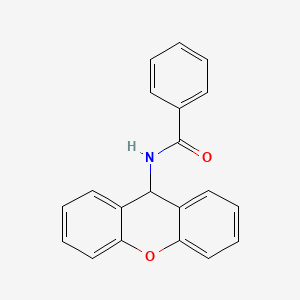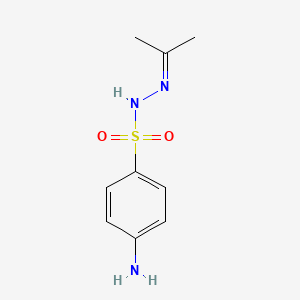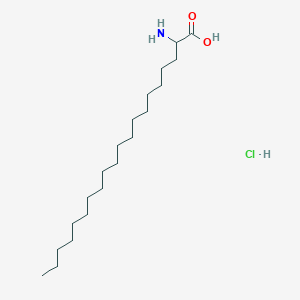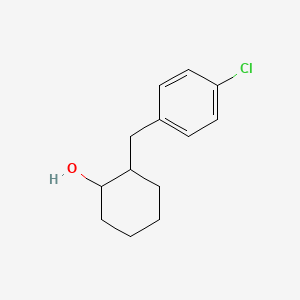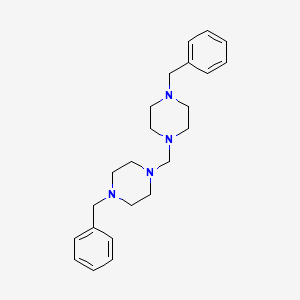
1,1'-Methylenebis(4-benzylpiperazine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenebis(4-benzylpiperazine) is a chemical compound that belongs to the piperazine family. Piperazines are a class of chemicals that have a wide range of applications, including use in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. This compound is characterized by the presence of two benzylpiperazine units linked by a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Methylenebis(4-benzylpiperazine) can be synthesized through a multi-step process involving the reaction of piperazine with benzyl chloride. The reaction typically takes place in an organic solvent such as ethanol, under controlled temperature conditions. The process involves the formation of intermediate compounds, which are then further reacted to yield the final product .
Industrial Production Methods
In an industrial setting, the production of 1,1’-Methylenebis(4-benzylpiperazine) involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving the use of catalysts and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Methylenebis(4-benzylpiperazine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylpiperazine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1,1’-Methylenebis(4-benzylpiperazine) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis(4-benzylpiperazine) involves its interaction with specific molecular targets in the body. It is known to act on the central nervous system, where it can modulate the activity of neurotransmitters. The compound’s effects are mediated through its binding to receptors and subsequent activation or inhibition of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzylpiperazine (BZP): A stimulant with similar structural features but different pharmacological properties.
Methylbenzylpiperazine (MBZP): Another piperazine derivative with stimulant effects, but with a slightly different chemical structure
Uniqueness
1,1’-Methylenebis(4-benzylpiperazine) is unique due to its methylene bridge linking two benzylpiperazine units. This structural feature imparts distinct chemical and biological properties, differentiating it from other piperazine derivatives.
Properties
CAS No. |
6737-88-8 |
|---|---|
Molecular Formula |
C23H32N4 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-benzyl-4-[(4-benzylpiperazin-1-yl)methyl]piperazine |
InChI |
InChI=1S/C23H32N4/c1-3-7-22(8-4-1)19-24-11-15-26(16-12-24)21-27-17-13-25(14-18-27)20-23-9-5-2-6-10-23/h1-10H,11-21H2 |
InChI Key |
DFSZROKYIAIAMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CN3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14722530.png)
![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B14722537.png)
